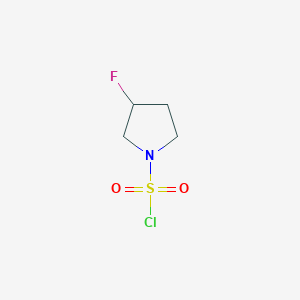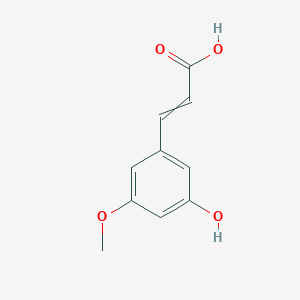
Sodium prop-2-ene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with the molecular formula C3H5NaO3S. It is a white crystalline powder that is soluble in water and alcohol. This compound is known for its reactive properties due to the presence of double bonds at the α and β positions, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium prop-2-ene-1-sulfinate can be synthesized by adding allyl alcohol to a reaction kettle and then adding sodium methyl sulfonate aqueous solution under stirring. The reaction is carried out at room temperature for about 6 hours. The mixture is then filtered to remove insoluble matter, concentrated, cooled, crystallized, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous stirring to ensure uniformity. The product is then purified through filtration, concentration, and crystallization processes to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium prop-2-ene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Applications De Recherche Scientifique
Sodium prop-2-ene-1-sulfinate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sodium prop-2-ene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive double bonds. These reactions often involve the formation of sulfonyl radicals, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to sodium prop-2-ene-1-sulfinate include:
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Uniqueness
This compound is unique due to its reactive double bonds at the α and β positions, which make it highly versatile in various chemical syntheses. This property distinguishes it from other sulfinates, which may not have the same level of reactivity and versatility .
Propriétés
Numéro CAS |
106181-88-8 |
|---|---|
Formule moléculaire |
C3H5NaO2S |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
sodium;prop-2-ene-1-sulfinate |
InChI |
InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1 |
Clé InChI |
YEWHYKOQJJHRFI-UHFFFAOYSA-M |
SMILES canonique |
C=CCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


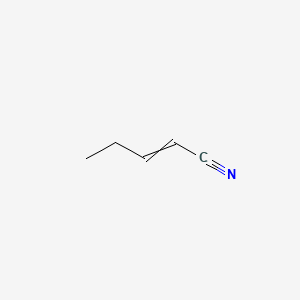

![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
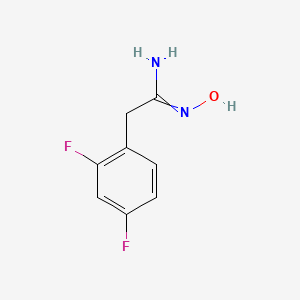
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
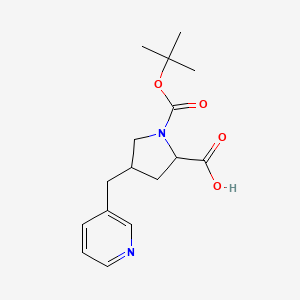
![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
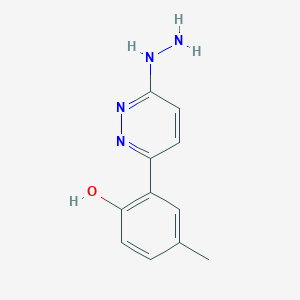
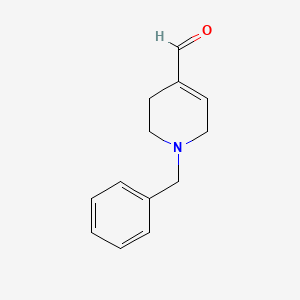

![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)

